7-Methoxyquinolin-8-amine
Overview
Description
7-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is used in scientific research and has unique properties that make it suitable for various applications, including drug discovery and development, as well as molecular probing.
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 7-Methoxyquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The InChI code for 7-Methoxyquinolin-8-amine is1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Quinoline derivatives, including 7-Methoxyquinolin-8-amine, have been synthesized using various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
7-Methoxyquinolin-8-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Specific Scientific Field
Summary of the Application
A series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54 .
Methods of Application or Experimental Procedures
The linkers between the quinoline and the tert-butyltetrazole moieties in these compounds differ in chain length, basicity, and substitution . The activity and the cytotoxicity were strongly influenced by the linker and its substitution .
Results or Outcomes
The most active compounds showed good activity and promising selectivity . Substitution in ring position 4 of the phenyl ring with a fluorine atom, a methyl or an isopropyl group as well as its replacement with a 1-naphthyl moiety further increased the antiplasmodial activity .
Broad-Spectrum Anti-infectives
Specific Scientific Field
Summary of the Application
8-Quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates were synthesized as broad-spectrum anti-infectives .
Methods of Application or Experimental Procedures
These 8-Quinolinamines exhibited potent in vitro antimalarial activity . The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .
Results or Outcomes
The in vitro antileishmanial activities were comparable to the standard drug pentamidine . At the same time, very promising antifungal activities and antibacterial activities were also observed . None of the 8-quinolinamines exhibited cytotoxicity and therefore are a promising structural class of compounds as antiparasitic and antimicrobials .
C–H Functionalization of 8-Aminoquinoline Ring
Specific Scientific Field
Summary of the Application
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Methods of Application or Experimental Procedures
The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .
Results or Outcomes
The functionalization of positions C2–C7 on the 8-aminoquinoline ring significantly changes the physical and chemical properties of the ring, with the potential for future applications of economic value .
Chemical Properties and Storage
Specific Scientific Field
Summary of the Application
7-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O . It is used in various chemical reactions and stored under specific conditions for optimal use .
Methods of Application or Experimental Procedures
This compound is stored in a dark place, under an inert atmosphere, at room temperature .
Results or Outcomes
It is available in solid or liquid form and does not exhibit cytotoxicity .
Synthesis of Biologically and Pharmaceutically Active Compounds
Specific Scientific Field
Summary of the Application
7-Methoxyquinolin-8-amine is used in the synthesis of biologically and pharmaceutically active compounds . These compounds have potential applications in the development of new drugs and therapies .
Methods of Application or Experimental Procedures
The compound is used as a starting material or intermediate in the synthesis of these active compounds . The specific methods of synthesis depend on the target compound and can involve various chemical reactions .
Results or Outcomes
The synthesized compounds have shown promising biological and pharmaceutical activities in preliminary tests . Further studies are needed to fully understand their potential therapeutic applications .
Storage and Handling
Specific Scientific Field
Summary of the Application
7-Methoxyquinolin-8-amine is a chemical compound that needs to be stored and handled under specific conditions for optimal use .
Methods of Application or Experimental Procedures
This compound should be stored in a dark place, under an inert atmosphere, at room temperature . It is available in solid or liquid form .
Results or Outcomes
Safety And Hazards
The safety information for 7-Methoxyquinolin-8-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
properties
IUPAC Name |
7-methoxyquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHIAFDVVSMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511436 | |
Record name | 7-Methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinolin-8-amine | |
CAS RN |
83010-84-8 | |
Record name | 7-Methoxy-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83010-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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